1-(4-chlorophenyl)-7,7-dimethyl-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
1-(4-CHLOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a quinoline core structure substituted with a chlorophenyl group, a thiophene ring, and two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a thiophene derivative, followed by its coupling with a chlorophenyl-substituted quinoline precursor. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high throughput and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic substituents .
Scientific Research Applications
1-(4-CHLOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(4-CHLOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-1-methylethyl derivatives: These compounds share the chlorophenyl group and exhibit similar chemical reactivity.
Thiophene-containing quinolines: Compounds with a thiophene ring and quinoline core structure, which may have comparable electronic and steric properties.
Uniqueness
1-(4-CHLOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C21H20ClNO2S |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-7,7-dimethyl-4-thiophen-3-yl-3,4,6,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C21H20ClNO2S/c1-21(2)10-17-20(18(24)11-21)16(13-7-8-26-12-13)9-19(25)23(17)15-5-3-14(22)4-6-15/h3-8,12,16H,9-11H2,1-2H3 |
InChI Key |
ZBTRYELVWFTJFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C3=CC=C(C=C3)Cl)C4=CSC=C4)C(=O)C1)C |
Origin of Product |
United States |
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